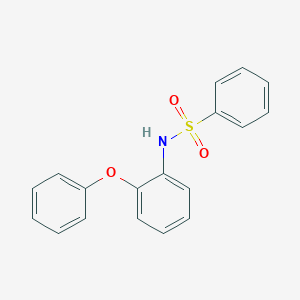
N-(2-phenoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-phenoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2-phenoxyphenyl)benzenesulfonamide derivatives. For example, one study demonstrated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most active compounds showed IC50 values in the low micromolar range, indicating significant effectiveness .
The mechanism of action appears to involve induction of apoptosis, as evidenced by assays showing increased caspase activity and cell cycle arrest at the G2/M phase . Additionally, structure-activity relationship (SAR) studies have provided insights into how modifications to the phenoxy and sulfonamide moieties can enhance or diminish anticancer activity .
Hormonal Modulation
This compound has also been investigated for its role as a nonsteroidal progesterone receptor (PR) antagonist. Research indicates that derivatives from this scaffold can effectively inhibit PR activity, which is crucial for various physiological processes including reproduction and certain cancers . The ability to selectively modulate PR activity opens avenues for therapeutic interventions in conditions such as endometriosis and breast cancer.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound derivatives reveal that specific substitutions on the phenoxy and benzenesulfonamide rings significantly influence their biological activities. For instance:
| Compound | Substitution | IC50 (µM) | Activity |
|---|---|---|---|
| 20a | 3-Chloro | 0.17 | Potent PR antagonist |
| 32 | 3-Trifluoromethyl | 0.033 | Most potent anticancer agent |
| 28 | 8-Quinolinyl | 3 (HCT-116) | Anticancer activity |
These findings suggest that careful structural modifications can create more effective therapeutic agents with targeted actions .
Development of Nonsteroidal PR Antagonists
A significant case study involved the development of a series of nonsteroidal PR antagonists based on the benzenesulfonamide scaffold. Researchers synthesized various derivatives and evaluated their binding affinity and selectivity for PR compared to androgen receptors (AR). The lead compound demonstrated high selectivity and potency, indicating its potential as a therapeutic agent for hormone-related conditions .
Anticancer Research
In another notable study, researchers synthesized multiple derivatives and assessed their cytotoxicity against several cancer cell lines using the MTT assay method. The results indicated that certain modifications led to enhanced cytotoxic effects, supporting further exploration into these compounds as potential anticancer drugs .
Properties
CAS No. |
106149-16-0 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H |
InChI Key |
NSQSLUMQTFSUPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















